4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Formation of the Pyridazine Ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the o-tolyl group.
6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the isopropyl group.
4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one: Lacks the methyl group.
Uniqueness
The presence of the isopropyl, methyl, and o-tolyl groups in 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one contributes to its unique chemical properties and biological activities. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methyl-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTDJXDODZYXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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